Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne is a compound that belongs to the family of bicyclic compounds, specifically characterized by its endo configuration and the presence of polyethylene glycol units. This compound is notable for its applications in bioconjugation and materials science due to its unique structural properties and reactivity.
The compound can be synthesized through various chemical methods, primarily involving the modification of bicyclononyne structures with polyethylene glycol. Its utility in scientific research has been explored in various studies, particularly in the fields of drug delivery and biomaterials.
Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne is classified under:
The synthesis of Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne typically involves the following steps:
The reaction conditions often require specific solvents and temperatures to ensure optimal yields. For example, reactions may be conducted in polar aprotic solvents at elevated temperatures to facilitate the coupling between the bicyclononyne and polyethylene glycol.
Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne features a unique bicyclic structure with two polyethylene glycol chains attached to it. The endo configuration contributes to its spatial arrangement, influencing its reactivity and interaction with other molecules.
The compound is primarily involved in "click" reactions, particularly with azides, facilitating bioconjugation processes:
These reactions are typically characterized by high yields and specificity, making them ideal for applications in drug delivery systems and surface modifications.
The mechanism of action for Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne involves its ability to undergo rapid and selective reactions with azides under mild conditions, leading to stable triazole linkages. This property is harnessed in various applications such as:
Kinetic studies have shown that these reactions can proceed efficiently at room temperature, highlighting their practical applicability in biological settings.
Relevant data from studies indicate that the compound maintains its integrity during typical storage conditions, making it suitable for long-term applications.
Bis-Polyethylene Glycol-2-Endo-Bicyclo[6.1.0]nonyne has several significant applications:
The evolution of SPAAC commenced with Bertozzi’s landmark 2004 report on cyclooctyne-azide cycloadditions, addressing the limitations of copper-catalyzed click chemistry in living systems. Early cyclooctynes suffered from sluggish reaction kinetics (k₂ < 0.1 M⁻¹s⁻¹) and limited stability. BCN derivatives emerged as pivotal successors, with their compact bicyclic structure conferring enhanced ring strain and reactivity. By 2010, endo-BCN isomers demonstrated reaction rates up to 0.92 M⁻¹s⁻¹ with hydrophilic azides—a 15-fold acceleration over linear octynes [1] [3].
The integration of PEG spacers, as seen in bis-PEG2-endo-BCN, marked a transformative advancement. PEG chains mitigate hydrophobicity-induced aggregation while providing molecular flexibility for efficient azide encounters. This design principle enabled high-yielding conjugations in physiological buffers—previously unattainable with first-generation cycloalkynes. Today, SPAAC facilitates antibody-drug conjugate (ADC) assembly, glycan labeling, and in vivo pretargeting, with bis-PEG2-endo-BCN serving as a critical linker for cytotoxin attachment [1] [5].
Table 1: Key Developments in SPAAC Reagents
Year | Reagent | Reaction Rate (k₂, M⁻¹s⁻¹) | Advancement |
---|---|---|---|
2004 | OCT | 0.002 | First cyclooctyne for SPAAC |
2008 | DIFO | 0.08 | Electron-donating fluorines enhance rate |
2010 | endo-BCN | 0.92 | Compact strain; lower steric hindrance |
2013 | BCN-PEG derivatives | 1.2–2.5 | Aqueous compatibility; ADC applications |
BCN isomerism critically dictates SPAAC efficiency. The endo isomer positions the reactive alkyne bridge beneath the cyclopropane ring, creating superior steric accessibility for azide approach compared to the exo configuration. Computational analyses reveal a 3.8 kcal/mol lower activation barrier for endo-BCN due to reduced transannular strain. Consequently, bis-PEG2-endo-BCN achieves near-quantitative conjugation yields (>95%) within minutes under physiological conditions—performance unattainable with exo-BCN analogs [3] [5].
The endo configuration further minimizes side reactions in complex biomolecular environments. In ADC synthesis, bis-PEG2-endo-BCN selectively couples antibody-azides without engaging amine/carboxyl functionalities, preserving protein integrity. This selectivity stems from the endo isomer’s preferential transition state alignment with azides, whereas exo-BCN exhibits parasitic reactivity toward thiols. The bis-PEG2-endo-BCN scaffold thus ensures uniform drug-to-antibody ratios (DARs)—a pivotal ADC quality metric [1] [4].
Table 2: Impact of BCN Isomerism on Conjugation Performance
Isomer | Reaction Rate (k₂, M⁻¹s⁻¹) | Steric Accessibility | Selectivity vs. Biological Nucleophiles |
---|---|---|---|
endo-BCN | 1.5–2.5 | High | >200:1 (Azide vs. thiol) |
exo-BCN | 0.3–0.7 | Moderate | 15:1 (Azide vs. thiol) |
Copper-free SPAAC reagents like bis-PEG2-endo-BCN circumvent the cytotoxicity and nonspecific protein oxidation inherent to Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). CuAAC necessitates concentrations >50 μM copper—levels inducing mitochondrial apoptosis in mammalian cells. By contrast, bis-PEG2-endo-BCN operates without metals, enabling live-cell labeling, zebrafish embryogenesis tracking, and in vivo ADC synthesis without compromising viability [3] [5].
The hydrophilic PEG spacers in bis-PEG2-endo-BCN confer additional advantages:
SPAAC’s bioorthogonality is further exemplified in bis-PEG2-endo-BCN’s application for dual-antibody conjugates. Its two endo-BCN groups enable simultaneous attachment of distinct azide-functionalized payloads (e.g., drug + tracer) with controlled stoichiometry, a feat impractical with stochastic cysteine/maleimide chemistry [1] [3] [5]. This precision underpins next-generation theranostics, solidifying copper-free click chemistry as an indispensable bioconjugation platform.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: